BenchChemオンラインストアへようこそ!

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

IDO1 TDO2 Isozyme selectivity

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY-3381916 or IDO1-IN-5, is a synthetic small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). It possesses a 2,3-dihydroindole (indoline) scaffold bearing a tetrahydropyran-4-carbonyl substituent at the indoline nitrogen and a 4-fluorobenzamide moiety connected through a chiral ethyl linker.

Molecular Formula C23H25FN2O3
Molecular Weight 396.5 g/mol
Cat. No. B2603926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Molecular FormulaC23H25FN2O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)
InChIKeyNUBWFWVVKLRSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide (LY-3381916 / IDO1-IN-5): Procurement-Relevant Identity and Class Context


4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide, also known as LY-3381916 or IDO1-IN-5, is a synthetic small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]. It possesses a 2,3-dihydroindole (indoline) scaffold bearing a tetrahydropyran-4-carbonyl substituent at the indoline nitrogen and a 4-fluorobenzamide moiety connected through a chiral ethyl linker . The compound binds selectively to the heme-free apo-form of IDO1 rather than mature heme-bound IDO1, a mechanistic distinction that directly impacts inhibitor pharmacology in cellular and in vivo settings [1]. As an IDO1 inhibitor, it belongs to a competitive immuno-oncology target class that includes epacadostat, navoximod, BMS-986205 (linrodostat), and PF-06840003, yet it carries a differentiated profile in terms of isozyme selectivity, CNS penetration, and absence of aryl hydrocarbon receptor (AHR) agonism that bears directly on scientific selection decisions [1][2].

Why IDO1 Inhibitors Cannot Be Interchanged: Critical Differentiation Points for 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide


IDO1 inhibitors are not functionally interchangeable despite sharing a nominal target. Epacadostat and navoximod bind to the heme-bound holo-IDO1 enzyme, whereas LY-3381916 occupies the heme-binding pocket of apo-IDO1, producing a distinct inhibition kinetic that depends on cellular heme turnover [1]. Clinically, epacadostat failed its Phase III trial (ECHO-301), and while the reasons remain debated, confounding AHR agonism by heme-competitive inhibitors has been proposed as a limitation [2]. Furthermore, brain penetration varies dramatically across this class: epacadostat shows poor CNS exposure, navoximod and PF-06840003 demonstrate moderate CNS penetration, and LY-3381916 displays a quantitatively characterized rodent Kp,uu of 0.26 [1][3]. For any application where CNS target engagement, avoidance of AHR-mediated counter-signaling, or TDO2-sparing selectivity is critical, generic IDO1 inhibitor substitution risks experimental failure or misinterpretation. The evidence below quantifies these dimensions.

Head-to-Head Quantitative Evidence: Why LY-3381916 (4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide) Outperforms In-Class Alternatives on Specific Dimensions


TDO2 Isozyme Selectivity: >2,800-Fold Window vs. Epacadostat and Navoximod

LY-3381916 exhibits negligible inhibition of tryptophan 2,3-dioxygenase 2 (TDO2) with an IC50 >20 µM, while retaining potent IDO1 inhibition (IC50 = 7 nM) in cell-based assays, yielding a selectivity index >2,857-fold [1]. In contrast, navoximod displays only 10–20-fold selectivity against TDO [2], and epacadostat, while selective (>1,000-fold), acts via heme-coordination, which introduces AHR agonism liabilities [3]. BMS-986205 also shows high TDO2 selectivity (IC50 >2,000 nM vs. IDO1 IC50 = 1.1 nM, ~1,800-fold) but lacks the CNS penetration and AHR-clean profile of LY-3381916 . This quantitative TDO2-sparing window is essential when experimental systems co-express both dioxygenases or when TDO2 compensation is a known resistance mechanism.

IDO1 TDO2 Isozyme selectivity Kynurenine pathway

Central Nervous System Penetration: Rodent Kp,uu 0.26 vs. Poor/Unquantified CNS Exposure for Epacadostat and BMS-986205

LY-3381916 demonstrates quantitatively confirmed brain penetration with a rodent unbound brain-to-plasma partition coefficient (Kp,uu) of 0.26, indicating significant free drug exposure in the CNS [1]. Preclinical PK/PD modeling further projects that once-daily dosing maintains >90% IDO1 inhibition over 24 hours in tumors, including those residing behind the blood-brain barrier [1]. Epacadostat, by contrast, shows poor brain penetration in rodent models, with minimal CNS concentrations observed following oral dosing [2]. Navoximod reportedly crosses the BBB, but no quantitative Kp,uu value has been published . PF-06840003 displays high CNS penetration preclinically, but its IDO1 IC50 of 410 nM is approximately 59-fold weaker than LY-3381916, requiring substantially higher exposure to achieve equivalent target engagement . BMS-986205 has been studied in glioblastoma but lacks publicly reported brain penetration metrics [3].

Blood-brain barrier CNS penetration Kp,uu Glioblastoma

Absence of Aryl Hydrocarbon Receptor (AHR) Agonism up to 100 µM: A Liability That Distinguishes LY-3381916 from Heme-Competitive IDO1 Inhibitors

LY-3381916 shows no detectable agonism of the aryl hydrocarbon receptor (AHR) at concentrations up to 100 µM in cellular assays [1]. Several heme-binding IDO1 inhibitors, including epacadostat, reportedly act as AHR ligands, inducing CYP1A1 expression and potentially substituting for kynurenine as an AHR agonist, which could counteract the therapeutic intent of IDO1 blockade [2][3]. This AHR-mediated counter-signaling has been proposed as one factor contributing to epacadostat's clinical failure in the Phase III ECHO-301 trial [3]. LY-3381916's inability to bind mature heme-bound IDO1 structurally precludes it from occupying the heme site that overlaps with AHR ligand pharmacophores, providing a mechanistic basis for its clean AHR profile [1].

Aryl hydrocarbon receptor AHR agonism Off-target liability Immunosuppression

Apo-IDO1 Binding Mechanism: Selective Inhibition of Newly Synthesized Enzyme vs. Mature Holo-IDO1 Targeting by Epacadostat and Navoximod

LY-3381916 binds selectively to apo-IDO1 (heme-free enzyme) and occupies the heme-binding pocket, as confirmed by protein X-ray crystallography [1]. It does not inhibit mature heme-bound IDO1. Consequently, substantial IDO1 inhibition in cells requires turnover of pre-existing holo-IDO1, imparting a unique time-dependent pharmacodynamic profile [1]. Epacadostat and navoximod, by contrast, coordinate directly with the heme iron of holo-IDO1, inhibiting both newly synthesized and mature enzyme pools immediately but simultaneously introducing the risk of heme-mimetic AHR agonism [2][3]. BMS-986205 also competes with heme for apo-IDO1 binding and acts as an irreversible inhibitor, but it lacks the CNS penetration and AHR-clean attributes of LY-3381916 [4]. The apo-IDO1 mechanism provides durable target engagement driven by the rate of new IDO1 protein synthesis rather than by continuous inhibitor occupancy of the entire enzyme pool.

Apo-IDO1 Heme displacement Mechanism of action Target engagement

Preclinical PK/PD Modeling Predicts >90% Target Inhibition Over 24 Hours with Once-Daily Oral Dosing: Quantitative Advantage Over PF-06840003

Preclinical pharmacokinetic/pharmacodynamic modeling for LY-3381916 projects that once-daily (QD) oral dosing sustains greater than 90% inhibition of IDO1 activity over the full 24-hour dosing interval [1]. This prediction was confirmed in the Phase I clinical trial, where LY-3381916 at the recommended Phase II dose of 240 mg QD produced maximal IDO1 inhibition in both plasma and tumor tissue [2]. PF-06840003, while brain-penetrant, has an IDO1 IC50 of 410 nM (59-fold weaker than LY-3381916), necessitating substantially higher systemic exposure to achieve equivalent target coverage, which may limit its therapeutic window . Epacadostat requires twice-daily dosing (BID) in clinical regimens, reflecting a shorter pharmacodynamic half-life relative to its target engagement [3]. The sustained >90% inhibition with QD dosing of LY-3381916 represents a practical advantage for both preclinical dosing schedules and translational experimental design.

PK/PD modeling Sustained target inhibition Once-daily dosing Pharmacodynamics

High-Confidence Procurement Scenarios for LY-3381916 (4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide) Based on Quantitative Differentiation


Neuro-Oncology and CNS Kynurenine Pathway Research Requiring Confirmed Brain Penetration

For glioblastoma, brain metastasis, or neurodegenerative disease models where the kynurenine pathway operates behind an intact blood-brain barrier, LY-3381916 is the IDO1 inhibitor of choice based on its rodent Kp,uu of 0.26—a quantitative CNS penetration metric absent for epacadostat (poor penetration) and BMS-986205 (unreported) [1]. PF-06840003 is also CNS-penetrant, but its IDO1 IC50 of 410 nM is 59-fold weaker, requiring higher exposures that may confound selectivity [2]. The >90% sustained inhibition with QD dosing further supports chronic CNS dosing paradigms [1].

IDO1-Selective Studies in TDO2-Co-Expressing Tumor Models or Where Kynurenine Pathway Compensation Is a Concern

In experimental systems where TDO2 is co-expressed (e.g., certain gliomas, hepatocellular carcinoma, or genetically engineered models with dual IDO1/TDO2 expression), LY-3381916's >2,857-fold selectivity window for IDO1 over TDO2 ensures that residual kynurenine production via TDO2 is not inadvertently inhibited [1]. This sharply contrasts with navoximod, which has only 10–20-fold selectivity and may partially inhibit TDO2 at therapeutic concentrations, complicating mechanistic interpretation [3]. Procurement of LY-3381916 is indicated when clean IDO1-only pharmacology is required.

AHR-Sensitive Experimental Systems Where Heme-Mimetic Off-Target Effects Must Be Avoided

For studies investigating the IDO1–kynurenine–AHR signaling axis, LY-3381916's demonstrated absence of AHR agonism up to 100 µM makes it the cleanest available tool compound [1]. Epacadostat, a heme-competitive inhibitor, acts as an AHR ligand and induces CYP1A1, directly confounding AHR-pathway readouts [4]. When experimental endpoints include AHR target gene expression (CYP1A1, CYP1B1), cytokine profiles influenced by AHR, or tumor immune microenvironment characterization where AHR activity shapes Treg/Th17 balance, LY-3381916 eliminates a known pharmacological confounder.

Combination Immunotherapy Studies with Anti-PD-L1 Agents Requiring Translational Dosing Regimens

The Phase I clinical combination of LY-3381916 with the anti-PD-L1 antibody LY3300054 established a recommended Phase II dose of 240 mg QD that achieved maximal IDO1 inhibition in plasma and tumor tissue, with associated CD8+ T cell increases in tumor biopsies [2]. For preclinical combination studies translating to this specific clinical regimen, LY-3381916 provides a directly clinically validated dosing benchmark that epacadostat (Phase III failure), navoximod (limited efficacy), and PF-06840003 (weaker potency) do not offer [2][5]. The QD dosing schedule also facilitates combination with antibody therapies that are typically administered on weekly or biweekly schedules.

Quote Request

Request a Quote for 4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.